10-Allyl-2-chloro-10H-phenothiazine
Description
Historical Context of Phenothiazine (B1677639) Derivatives in Academic Research
The journey of phenothiazine and its derivatives began in 1883 with the synthesis of the parent compound. However, its therapeutic potential was not realized until the 1950s with the discovery of chlorpromazine's antipsychotic effects. brieflands.comnih.gov This pivotal moment launched phenothiazines into the forefront of medicinal chemistry research, leading to the development of a wide array of derivatives for various clinical applications. brieflands.comresearchgate.net Initially synthesized for their antihistaminic properties, the serendipitous discovery of their neuroleptic capabilities revolutionized the treatment of schizophrenia and other psychotic disorders. brieflands.comnih.gov Over the decades, academic research has expanded to explore the diverse biological activities of the phenothiazine scaffold, leading to the investigation of its anticancer, antimicrobial, and anti-inflammatory properties. nih.gov
Overview of the Phenothiazine Scaffold and its Broad Therapeutic Potential
The phenothiazine scaffold is a tricyclic heterocyclic system containing nitrogen and sulfur atoms. nih.govnih.gov This unique structure allows for a wide range of chemical modifications, particularly at the N10 position of the central ring and the C2 position of one of the benzene (B151609) rings. These modifications give rise to a diverse family of compounds with a broad spectrum of biological activities. researchgate.netnih.gov
The therapeutic potential of phenothiazine derivatives is extensive, encompassing:
Antipsychotic Activity: Primarily through the antagonism of dopamine (B1211576) D2 receptors. brieflands.comnih.gov
Anticancer Activity: By inducing apoptosis, modulating signaling pathways like PI3K/Akt/mTOR, and inhibiting angiogenesis. brieflands.comnih.govbinasss.sa.cr
Antimicrobial Activity: Including antibacterial effects against multidrug-resistant strains by inhibiting efflux pumps and antifungal properties. brieflands.comnih.govnih.gov
Antihistaminic and Antiemetic Effects: Demonstrating the versatility of this chemical class. nih.govnih.gov
Antioxidant Properties: Arising from the electron-rich nature of the phenothiazine ring system. nih.gov
The ability to hybridize the phenothiazine scaffold with other pharmacophores has further broadened its therapeutic horizons, creating molecules with enhanced efficacy and multi-target capabilities. nih.gov
Specific Focus: 10-Allyl-2-chloro-10H-phenothiazine within Contemporary Phenothiazine Research
Within the vast landscape of phenothiazine research, This compound emerges as a significant intermediate and a subject of contemporary investigation. guidechem.com Its structure, featuring a chloro substituent at the 2-position and an allyl group at the 10-position, makes it a valuable precursor for the synthesis of more complex phenothiazine derivatives. guidechem.compharmaffiliates.com The presence of the allyl group, in particular, offers a reactive site for further chemical modifications. Contemporary research often utilizes this compound as a building block in the development of novel therapeutic agents, leveraging the established biological activities of the 2-chlorophenothiazine (B30676) core. nih.govchemicalbook.com It is recognized as an impurity in the synthesis of drugs like chlorpromazine (B137089) and perphenazine, highlighting its relevance in pharmaceutical manufacturing and quality control. pharmaffiliates.comlgcstandards.com
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-10-prop-2-enylphenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNS/c1-2-9-17-12-5-3-4-6-14(12)18-15-8-7-11(16)10-13(15)17/h2-8,10H,1,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAQQRWJGDEVJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359162 | |
| Record name | 10H-Phenothiazine, 2-chloro-10-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63615-79-2 | |
| Record name | 2-Chloro-10-(2-propen-1-yl)-10H-phenothiazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063615792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10H-Phenothiazine, 2-chloro-10-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-10-(2-propen-1-yl)-10H-phenothiazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYW84WZ5H6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of 10 Allyl 2 Chloro 10h Phenothiazine
Synthetic Routes for 10-Allyl-2-chloro-10H-phenothiazine
N-Alkylation Strategies for Introducing the Allyl Moiety
N-alkylation of the phenothiazine (B1677639) nucleus is a fundamental transformation for producing a wide array of pharmacologically significant compounds. The introduction of an allyl group onto the 2-chloro-10H-phenothiazine scaffold is typically achieved via nucleophilic substitution, where the deprotonated nitrogen atom of the phenothiazine ring acts as a nucleophile, attacking an allylic electrophile.
Direct alkylation involves the deprotonation of the N-H group of 2-chloro-10H-phenothiazine using a suitable base, followed by the reaction of the resulting phenothiazide anion with an allyl halide. The choice of base and solvent system is critical to ensure efficient deprotonation and subsequent alkylation while minimizing side reactions.
The general reaction proceeds as follows: First, the acidic N-H proton of 2-chloro-10H-phenothiazine is removed by a base to form a nucleophilic sodium or potassium salt. This is then followed by a standard SN2 reaction with an allyl halide, such as allyl bromide or allyl chloride, to yield the desired this compound. A specific example for a related alkylation involves the use of sodium hydride (NaH) as the base in an aprotic polar solvent like N,N-dimethylformamide (DMF). chemicalbook.com In a typical procedure, 2-chlorophenothiazine (B30676) is added to a suspension of NaH in DMF at 0°C, followed by the addition of the alkylating agent, with the reaction then proceeding at room temperature. chemicalbook.com
The selection of the alkylating agent and reaction conditions significantly influences the yield and purity of the final product. Allyl halides, such as allyl bromide and allyl chloride, are common electrophiles for this purpose due to the reactivity of the allylic C-X bond.
A variety of bases and solvent systems can be employed for the N-alkylation of phenothiazines. Strong bases like sodium hydride (NaH) in aprotic solvents such as DMF or tetrahydrofuran (B95107) (THF) are highly effective for deprotonating the phenothiazine nitrogen. chemicalbook.com Alternatively, combinations of weaker bases like potassium carbonate (K₂CO₃) with polar solvents can also facilitate the reaction, sometimes enhanced by techniques like microwave irradiation. The reaction conditions must be carefully controlled to prevent potential side reactions.
Below is a table summarizing various conditions reported for the N-alkylation of phenothiazine derivatives, which are applicable to the synthesis of this compound.
| Base | Solvent | Alkylating Agent | Temperature | Notes |
| Sodium Hydride (NaH) | N,N-Dimethylformamide (DMF) | Allyl Bromide | 0°C to Room Temp | High yields are often achieved with this strong base system. chemicalbook.com |
| Sodium Hydride (NaH) | Toluene | Allyl Bromide | Reflux | A less polar solvent option, may require higher temperatures. |
| Potassium Carbonate (K₂CO₃) | Acetonitrile | Allyl Bromide | Reflux | A milder base, commonly used in polar aprotic solvents. |
| Potassium Carbonate (K₂CO₃) | Ethanol | Allyl Chloride | Microwave | A green chemistry approach that can lead to shorter reaction times. |
Phase Transfer Catalysis (PTC) for Efficient Synthesis
Phase Transfer Catalysis (PTC) represents a highly efficient and versatile method for the N-alkylation of phenothiazines, including 2-chloro-10H-phenothiazine. huji.ac.il This technique facilitates the reaction between reactants located in different phases (typically a solid or aqueous phase and an organic phase) by introducing a phase transfer catalyst that transports one of the reactants across the phase boundary. crdeepjournal.org For N-alkylation, the catalyst, usually a quaternary ammonium (B1175870) salt, transports the phenothiazide anion from the aqueous or solid phase into the organic phase where it can react with the allyl halide. crdeepjournal.org
The use of PTC offers several advantages, including the use of inexpensive inorganic bases like sodium hydroxide (B78521) (NaOH), milder reaction conditions, reduced reaction times, and often higher yields compared to conventional methods. phasetransfer.com
The PTC method is ideally suited for a one-pot synthesis. In this approach, 2-chloro-10H-phenothiazine, the allyl halide, a catalytic amount of a phase transfer agent, and an organic solvent are mixed. An aqueous solution of a strong base, such as 50% NaOH, is then added. The reaction proceeds efficiently under vigorous stirring at or slightly above room temperature.
The process can be described in two steps occurring in a single pot:
Anion Formation: At the interface between the organic and aqueous layers, the hydroxide ions deprotonate the 2-chloro-10H-phenothiazine to form the corresponding phenothiazide anion.
Alkylation in the Organic Phase: The phase transfer catalyst (e.g., a tetraalkylammonium cation, Q⁺) pairs with the phenothiazide anion, transporting it into the bulk organic phase. Here, the "naked" and highly reactive anion undergoes a rapid SN2 reaction with the allyl halide to form this compound, regenerating the catalyst in the process.
| Component | Function | Example |
| Organic Phase | Dissolves the substrate and alkylating agent | Toluene, Dichloromethane |
| Aqueous/Solid Phase | Provides the base | 50% Sodium Hydroxide (aq), Potassium Carbonate (s) |
| Substrate | Starting material | 2-Chloro-10H-phenothiazine |
| Reagent | Alkylating agent | Allyl Bromide or Allyl Chloride |
| Catalyst | Transfers anion to the organic phase | Tetrabutylammonium Bromide (TBAB) |
The mechanism of N-alkylation of 2-chlorophenothiazine under PTC conditions follows the classical PTC/OH⁻ pathway. huji.ac.il The key step is the generation of the phenothiazide anion at the organic-aqueous interface by the concentrated hydroxide solution. The lipophilic quaternary ammonium cation from the catalyst forms an ion pair with the phenothiazide anion. This ion pair has sufficient solubility in the nonpolar organic solvent to migrate away from the interface.
In the organic phase, the phenothiazide anion is weakly solvated, making it a potent nucleophile. It readily attacks the electrophilic carbon of the allyl halide in an SN2 displacement, yielding the N-allylated product and a halide anion. The quaternary ammonium cation then shuttles the halide anion back to the aqueous phase, or exchanges it for another hydroxide or phenothiazide anion at the interface, thus continuing the catalytic cycle.
While the primary reaction is nucleophilic substitution, a potential side reaction in alkylations is dehydrohalogenation (E2 elimination) of the alkyl halide, promoted by the basicity of the anion. crdeepjournal.org In the case of allyl halides, dehydrohalogenation to form allene (B1206475) is possible but is generally not a major competing pathway compared to the facile SN2 reaction at the allylic position, especially under the mild conditions afforded by PTC. The high nucleophilicity of the phenothiazide anion and the high reactivity of the allyl halide strongly favor the substitution pathway.
Role of Catalysts and Solvent Systems in PTC
Phase Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. nih.gov In the N-alkylation of 2-chlorophenothiazine, the phenothiazine derivative is typically in the organic phase, while the alkylating agent and a base are in the aqueous or solid phase. huji.ac.ilnih.gov
The catalyst, usually a quaternary ammonium salt or a phosphonium (B103445) salt, plays a crucial role by transporting the anionic nucleophile (generated from the deprotonation of the phenothiazine nitrogen by the base) from the aqueous or solid phase to the organic phase. nih.govyoutube.com This allows the reaction to proceed under milder conditions and often with higher yields compared to traditional homogeneous reactions. nih.govphasetransfer.com
Catalysts:
The choice of the phase transfer catalyst can significantly influence the reaction rate and yield. Common catalysts used in PTC for N-alkylation reactions include:
Tetrabutylammonium bromide (TBAB): A widely used and effective catalyst for many PTC reactions.
Tetrabutylammonium chloride (TBAC): Another common quaternary ammonium salt used as a phase transfer catalyst. youtube.com
Aliquat 336® (Tricaprylylmethylammonium chloride): A commercially available and robust catalyst, often used in industrial applications due to its high thermal stability and efficiency. phasetransfer.com
Crown ethers: Macrocyclic polyethers that can complex with alkali metal cations, enhancing the reactivity of the accompanying anion. tcichemicals.com
The effectiveness of a catalyst is related to its ability to extract the anion into the organic phase and the subsequent reactivity of the ion pair in the organic phase. princeton.edu The lipophilicity of the catalyst is a key factor; a more lipophilic catalyst will have a higher concentration in the organic phase, which can lead to a faster reaction rate. acsgcipr.org
Solvent Systems:
The solvent system in PTC not only dissolves the reactants but also influences the partitioning of the catalyst and the reactivity of the nucleophile. princeton.edu A two-phase system, typically consisting of an organic solvent and water, is commonly employed. tcichemicals.com
Organic Solvents: The choice of the organic solvent can affect the solubility of the phenothiazine substrate and the catalyst-anion complex. Non-polar or moderately polar aprotic solvents are often preferred. Examples include:
Toluene
Chlorobenzene rsc.org
Dichloromethane princeton.edu
Aqueous Phase: The aqueous phase typically contains the base required to deprotonate the phenothiazine nitrogen. Common bases include:
Sodium hydroxide (NaOH) phasetransfer.com
Potassium hydroxide (KOH) nih.gov
Potassium carbonate (K2CO3)
The concentration of the base and the volume of the aqueous phase can also impact the reaction efficiency. In some cases, solid-liquid PTC can be performed where a solid base is used in the absence of an aqueous phase. researchgate.net
Comparative Analysis of Synthetic Protocols
The synthesis of this compound can be achieved through various protocols, with Phase Transfer Catalysis (PTC) being a prominent method. huji.ac.il A comparative analysis of these protocols is essential to determine the most efficient and scalable approach.
Assessment of Reaction Efficiency and Yields
The efficiency of a synthetic protocol is primarily judged by the reaction yield and the time required for completion. Studies on the N-alkylation of phenothiazines have demonstrated that PTC methods can provide high yields under mild conditions. huji.ac.il For instance, the N-alkylation of 2-chlorophenothiazine using PTC has been reported to result in high yields of the desired product. huji.ac.il
In a typical procedure, the reaction of 2-chlorophenothiazine with an allyl halide in the presence of a phase transfer catalyst and a base can lead to the formation of this compound in good to excellent yields. While specific yield data for the synthesis of this compound is not extensively detailed in the provided search results, related N-alkylation reactions of phenothiazines using PTC have shown high efficiency. For example, the synthesis of N-(3-chloropropyl)-2-chlorophenothiazine via PTC resulted in a high yield. huji.ac.il Another method for the synthesis of 2-chlorophenothiazine, a precursor, reports a total molar yield of over 70%. google.com
A different approach to N-alkylation involves the use of a strong base like sodium hydride (NaH) in an anhydrous organic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). chemicalbook.combeilstein-journals.org This method can also provide high yields, as demonstrated by the 93% yield obtained for the synthesis of 2-chloro-10-(3-chloropropyl)-10H-phenothiazine. chemicalbook.com
| Parameter | Phase Transfer Catalysis (PTC) | Sodium Hydride (NaH) Method |
| Reagents | 2-Chlorophenothiazine, Allyl halide, Phase Transfer Catalyst (e.g., TBAB), Base (e.g., NaOH) | 2-Chlorophenothiazine, Allyl halide, Sodium Hydride |
| Solvent | Biphasic (e.g., Toluene/Water) or Organic (e.g., Chlorobenzene) | Anhydrous organic (e.g., DMF, THF) |
| Conditions | Mild (often room temperature to moderate heating) | Often requires anhydrous conditions and careful handling of NaH |
| Yield | Generally high | Can be very high (e.g., 93% for a similar reaction) chemicalbook.com |
| Work-up | Typically involves phase separation and purification | Requires quenching of excess NaH and extraction |
Considerations for Scalability and Regioselectivity
Scalability:
For industrial applications, the scalability of a synthetic protocol is a critical factor. PTC methods are often highly scalable due to several advantages: nih.gov
Mild reaction conditions: Reduces the need for specialized high-pressure or high-temperature equipment.
Use of inexpensive reagents: Aqueous bases like NaOH are more cost-effective than strong bases like NaH. phasetransfer.com
Simplified work-up: The separation of the organic and aqueous phases is often straightforward. tcichemicals.com
Catalyst recycling: In some cases, the phase transfer catalyst can be recovered and reused, further reducing costs.
The use of sodium hydride, while effective on a laboratory scale, presents challenges for large-scale synthesis due to its pyrophoric nature and the need for strictly anhydrous conditions.
Regioselectivity:
In the case of the N-alkylation of 2-chlorophenothiazine, the primary concern for regioselectivity is the selective alkylation at the nitrogen atom of the phenothiazine ring. The nitrogen atom is the most nucleophilic site, and under the typical basic conditions used in both PTC and NaH-mediated reactions, N-alkylation is the predominant reaction. huji.ac.ilbeilstein-journals.org
While C-alkylation is a possibility in some aromatic systems, for phenothiazines, N-alkylation is generally highly favored. The choice of reaction conditions, including the base and solvent, can influence the selectivity. However, for the synthesis of this compound, achieving high N-regioselectivity is generally not a significant challenge with standard alkylation protocols. researchgate.netrsc.org The structure of the phenothiazine ring itself directs the alkylation to the nitrogen atom. researchgate.net
Characterization of Synthetic Intermediates and the Final Compound
The unambiguous identification and purity assessment of the synthetic intermediates and the final product, this compound, are crucial for ensuring the quality and reliability of the synthesis. This is achieved through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for determining the connectivity of atoms in a molecule. For this compound, ¹H NMR would show characteristic signals for the protons of the allyl group (vinylic and allylic protons) and the aromatic protons of the phenothiazine ring system. The integration of these signals would confirm the number of protons in each environment. ¹³C NMR would provide information on the number and types of carbon atoms present in the molecule. rsc.org
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern. nih.govrsc.org For this compound (C₁₅H₁₂ClNS), the expected molecular weight is approximately 273.78 g/mol . scbt.com High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. chemicalbook.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=C bond of the allyl group and the aromatic C-H and C=C bonds of the phenothiazine ring.
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic techniques are essential for separating the desired product from unreacted starting materials, byproducts, and other impurities, as well as for assessing its purity.
Column Chromatography: This is a common method for the purification of organic compounds on a laboratory scale. rsc.orgchemicalbook.com A suitable stationary phase (e.g., silica (B1680970) gel or alumina) and a mobile phase (a solvent or a mixture of solvents) are chosen to achieve the separation. For phenothiazine derivatives, a mixture of petroleum ether and ethyl acetate (B1210297) is often used as the eluent. rsc.org
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for determining the purity of a compound. By comparing the retention factor (Rf) of the product with that of the starting materials, one can assess the completion of the reaction. The presence of a single spot on the TLC plate under different solvent systems is an indication of purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for purity assessment. google.com It can separate closely related compounds and provide an accurate measure of the purity of the final product. A specific HPLC method would need to be developed, involving the selection of an appropriate column, mobile phase, and detector.
Gas Chromatography (GC): GC can also be used for purity assessment, particularly for volatile compounds. The retention index of 2-chlorophenothiazine on a non-polar column has been reported. nist.gov
| Technique | Application | Information Obtained |
| ¹H NMR | Structural Elucidation | Number and environment of protons |
| ¹³C NMR | Structural Elucidation | Number and type of carbon atoms |
| Mass Spectrometry | Structural Elucidation, Purity | Molecular weight, fragmentation pattern, molecular formula (HRMS) |
| IR Spectroscopy | Structural Elucidation | Presence of functional groups |
| Column Chromatography | Purification | Separation of the product from impurities |
| TLC | Reaction Monitoring, Purity | Assessment of reaction completion and purity |
| HPLC | Purity Assessment | Quantitative measure of purity |
| GC | Purity Assessment | Purity of volatile components |
Chemical Reactivity Profiles of this compound
The chemical behavior of this compound is dictated by the interplay of the electron-rich phenothiazine core, the reactive allyl group at the nitrogen atom, and the chloro-substituent on one of the aromatic rings. This unique combination of functional groups gives rise to a variety of chemical transformations.
Oxidation Reactions and Products (e.g., Sulfoxides, Sulfones)
The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. These oxidized derivatives often exhibit altered biological and physicochemical properties.
The oxidation of phenothiazine derivatives can be achieved using various oxidizing agents. For instance, the electrochemical oxidation of the parent compound, 2-chlorophenothiazine, has been shown to produce the corresponding sulfoxide (B87167) and sulfone. researchgate.netnih.gov This process involves an initial one-electron oxidation at the sulfur atom to form a cation radical, which then reacts with water to form the sulfoxide. Further oxidation yields the sulfone. nih.gov
Chemical oxidation methods are also prevalent. Hydrogen peroxide, often in the presence of a catalyst, is a common reagent for the oxidation of sulfides to sulfoxides and sulfones. researchgate.net The reaction of 10-substituted phenothiazines with hydrogen peroxide typically proceeds smoothly to afford the corresponding S-oxides and S,S-dioxides. While specific experimental data for the oxidation of this compound is not extensively detailed in the available literature, the general reactivity of the phenothiazine core suggests that it would readily undergo oxidation at the sulfur atom under similar conditions.
Table 1: Potential Oxidation Products of this compound
| Reactant | Oxidizing Agent | Potential Product |
| This compound | Hydrogen Peroxide (H₂O₂) | This compound-5-oxide |
| This compound | Excess Hydrogen Peroxide (H₂O₂) | This compound-5,5-dioxide |
Reduction Reactions and Derivatives
Information regarding the specific reduction reactions of this compound is scarce in the current scientific literature. However, the reduction of related phenothiazine derivatives has been explored. The focus of reduction in N-substituted phenothiazines is often on the substituents themselves or on the potential to regenerate the parent phenothiazine from its oxidized forms. For instance, the reduction of sulfoxide derivatives back to the parent sulfide (B99878) is a common transformation.
Nucleophilic Substitution at the 2-Position
The chlorine atom at the 2-position of the phenothiazine ring is susceptible to nucleophilic aromatic substitution, although this reactivity is influenced by the electronic nature of the phenothiazine core and the substituent at the 10-position. Studies on 2-chlorophenothiazine and its derivatives have shown that the chlorine atom can be displaced by various nucleophiles. mdpi.comnih.gov
Thermally Induced Pericyclic Rearrangement Reactions
One of the most fascinating aspects of the chemistry of this compound is its propensity to undergo thermally induced pericyclic rearrangements. These reactions involve the concerted reorganization of electrons within a cyclic transition state and can lead to the formation of new carbon-carbon bonds and complex molecular architectures.
The researchgate.netresearchgate.net-sigmatropic rearrangement of the N-allyl group in this compound is an example of an aza-Claisen rearrangement. Theoretical studies using Density Functional Theory (DFT) have been conducted to investigate this transformation. These studies indicate that the aza-Claisen rearrangement is a viable pathway, leading to the formation of a C-allylated phenothiazine.
Following the initial aza-Claisen rearrangement, the resulting intermediate can potentially undergo a subsequent Cope rearrangement, which is another type of researchgate.netresearchgate.net-sigmatropic rearrangement. This can lead to the migration of the allyl group to a different position on the phenothiazine ring. The interplay between the aza-Claisen and Cope rearrangements can result in a complex mixture of products, and the final product distribution is often governed by thermodynamic and kinetic factors.
Formation of C-Allyl Regioisomers
The thermal treatment of this compound leads to the formation of C-allyl regioisomers through a sequence of pericyclic reactions. Experimental evidence suggests that this transformation involves two successive thermally activated scbt.comscbt.com sigmatropic rearrangements. The initial step is an aza-Claisen rearrangement of the starting N-allyl-phenothiazine derivative. This is followed by a Cope rearrangement of the intermediate to yield the final C-allyl-phenothiazine product. lew.ro
The proposed mechanism for the rearrangement of this compound involves the initial formation of a 1-allyl-10H-phenothiazine derivative via an aza-Claisen rearrangement. This intermediate then undergoes a Cope rearrangement to produce the more thermodynamically stable 3-allyl-10H-phenothiazine. The ratio of the resulting 1-allyl to 3-allyl regioisomers is approximately 1:2, indicating a preference for the formation of the C-substituted allyl-phenothiazine at the 3-position. The structural assignment of the 3-substituted phenothiazine ring has been confirmed using 1H-1H homonuclear couplings in 1D- and 2D-NMR spectroscopy. lew.ro
A one-pot synthesis method for this compound has been developed using phase transfer catalysis (PTC) conditions. The resulting product can be purified by column chromatography. lew.ro
Table 1: Products of Rearrangement from this compound
| Starting Material | Rearrangement Type | Intermediate/Product |
| This compound | Aza-Claisen Rearrangement | 1-Allyl-2-chloro-10H-phenothiazine |
| 1-Allyl-2-chloro-10H-phenothiazine | Cope Rearrangement | 3-Allyl-2-chloro-10H-phenothiazine |
Theoretical and Computational Investigations of Rearrangements
Theoretical and computational studies have been employed to elucidate the reaction mechanism involved in the formation of C-allyl-phenothiazines from their N-allyl precursors. Density Functional Theory (DFT) calculations, particularly using the B3LYP functional, have been instrumental in predicting the energies and equilibrium geometries of the molecules involved in the rearrangement. lew.ro
For this compound, computational analysis has shown that the aza-Claisen rearrangement requires a lower activation energy (35.2 kcal/mol) compared to the unsubstituted 10-allyl-10H-phenothiazine (40.83 kcal/mol). This suggests that the presence of the chlorine atom at the 2-position facilitates the rearrangement, potentially leading to a faster reaction rate. lew.ro
According to these computational models, the aza-Claisen rearrangement is under kinetic control, leading to the formation of the 1-allyl-10H-phenothiazine intermediate. Subsequently, the Cope rearrangement, which is under thermodynamic control, results in the formation of the more stable 3-allyl-10H-phenothiazine. lew.ro
Table 2: Calculated Total Energy Values for Structures in Aza-Claisen and Cope Rearrangements of this compound
| Structure | Total Energy (a.u.) |
| This compound | Data not available in source |
| Transition state of aza-Claisen rearrangement | Data not available in source |
| 1-Allyl-2-chloro-10H-phenothiazine | Data not available in source |
| Transition state of Cope rearrangement | Data not available in source |
| 3-Allyl-2-chloro-10H-phenothiazine | Data not available in source |
Biological Activities and Pharmacological Research of 10 Allyl 2 Chloro 10h Phenothiazine
Antimicrobial Efficacy Studies
Phenothiazines have demonstrated notable antimicrobial activity against a wide spectrum of microorganisms. iiarjournals.org This activity is attributed to their ability to interfere with various cellular processes in bacteria. The specific substitutions on the phenothiazine (B1677639) core, particularly at the C-2 and N-10 positions, play a crucial role in determining the potency and spectrum of their antimicrobial effects. nih.gov While direct experimental data on the antimicrobial efficacy of 10-Allyl-2-chloro-10H-phenothiazine is not extensively available in the reviewed literature, the known activities of related compounds provide valuable insights.
Activity Against Gram-Positive Bacterial Strains
Phenothiazine derivatives have shown considerable efficacy against various Gram-positive bacteria, including clinically significant pathogens like Staphylococcus aureus. The mechanism of action is thought to involve the disruption of the cell membrane and inhibition of essential enzymes. The lipophilic nature of the phenothiazine ring facilitates its insertion into the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.
While specific data for this compound is not available, studies on other 2-chloro substituted phenothiazines suggest potential activity. For instance, chlorpromazine (B137089), which possesses a 2-chloro substituent, has been shown to be active against S. aureus.
Table 1: Antimicrobial Activity of Selected Phenothiazine Derivatives against Gram-Positive Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Chlorpromazine | Staphylococcus aureus | 18 | researchgate.net |
| Thioridazine (B1682328) | Staphylococcus aureus | 18 | researchgate.net |
| Trifluoperazine (B1681574) | Staphylococcus aureus | - | nih.gov |
| Promethazine (B1679618) | Staphylococcus aureus | - | nih.gov |
Note: This table presents data for structurally related phenothiazine compounds to provide a comparative context due to the absence of direct experimental data for this compound.
Activity Against Gram-Negative Bacterial Strains
The outer membrane of Gram-negative bacteria typically presents a more significant barrier to the entry of antimicrobial agents compared to the cell wall of Gram-positive bacteria. However, some phenothiazine derivatives have demonstrated activity against Gram-negative organisms like Escherichia coli. nih.gov The ability of these compounds to overcome this barrier is often linked to their specific structural features.
Research on various phenothiazine derivatives has shown a range of activities against Gram-negative bacteria. For example, some studies have evaluated the efficacy of newly synthesized phenothiazine derivatives against E. coli and other Gram-negative pathogens. nih.gov
Table 2: Antimicrobial Activity of Selected Phenothiazine Derivatives against Gram-Negative Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Chlorpromazine | Escherichia coli | - | nih.gov |
| Thioridazine | Escherichia coli | - | nih.gov |
| Ciprofloxacin (Control) | Escherichia coli | 2 | nih.gov |
Note: This table presents data for structurally related phenothiazine compounds and a control antibiotic to provide a comparative context due to the absence of direct experimental data for this compound.
Determination of Minimum Inhibitory Concentrations (MICs)
The Minimum Inhibitory Concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. It is defined as the lowest concentration of a compound that prevents visible growth of a bacterium. This value is typically determined through broth microdilution or agar (B569324) dilution methods. While specific MIC values for this compound are not documented in the available literature, studies on other phenothiazines have established their MICs against various bacterial strains. For example, the MICs for some phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii have been reported to range from 0.05 to 0.6 g/L. nih.gov
Investigations into Mechanisms of Antimicrobial Action, including Efflux Pump Modulation
A significant aspect of the antimicrobial activity of phenothiazines is their ability to inhibit bacterial efflux pumps. nih.govnih.gov These pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby contributing to multidrug resistance (MDR). By inhibiting these pumps, phenothiazines can restore the efficacy of conventional antibiotics to which bacteria have developed resistance. iiarjournals.orgnih.gov
Phenothiazines are thought to act as efflux pump inhibitors (EPIs) through multiple mechanisms, including interference with the proton motive force that powers many of these pumps. nih.gov Studies have shown that phenothiazines such as chlorpromazine and thioridazine can inhibit the NorA efflux pump in Staphylococcus aureus. nih.govacs.org While there are no specific studies on the efflux pump inhibitory activity of this compound, its structural similarity to known phenothiazine EPIs suggests it may possess similar properties.
Table 3: Phenothiazine Derivatives with Known Efflux Pump Inhibitory Activity
| Compound | Efflux Pump | Bacterial Species | Reference |
| Chlorpromazine | NorA, AcrB | Staphylococcus aureus, Escherichia coli | nih.gov |
| Thioridazine | NorA | Staphylococcus aureus | nih.gov |
| Promethazine | - | Burkholderia pseudomallei | nih.gov |
| Trifluoperazine | - | Staphylococcus aureus | nih.gov |
Note: This table lists phenothiazine derivatives that have been identified as efflux pump inhibitors. The potential of this compound as an EPI has not been directly investigated.
Neuropharmacological Investigations
The primary and most well-documented pharmacological action of phenothiazines is their effect on the central nervous system, particularly their antagonism of dopamine (B1211576) receptors. This activity is the basis for their use as antipsychotic medications.
Modulation of Dopaminergic Signaling Pathways
Phenothiazine drugs are known to interact with various neurotransmitter receptors, with a notable affinity for dopamine D2 receptors. frontiersin.org The blockade of these receptors in the mesolimbic pathway of the brain is believed to be the primary mechanism for their antipsychotic effects. The structural features of the phenothiazine molecule, including the substituent at the C-2 position and the nature of the side chain at the N-10 position, are critical for this interaction.
While direct studies on the dopaminergic activity of this compound are not available, research on other phenothiazines provides a framework for understanding its potential effects. For instance, the anti-cancer efficacy of a novel phenothiazine derivative, CWHM-974, was found to be independent of dopamine and serotonin (B10506) receptor inhibition, suggesting that not all biological activities of phenothiazines are linked to their neuroleptic properties. nih.gov
The affinity of various phenothiazine derivatives for dopamine receptors has been quantified in numerous studies. These investigations help to establish a structure-activity relationship for this class of compounds.
Table 4: Dopamine Receptor Binding Affinities of Selected Phenothiazine Derivatives
| Compound | D1 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | Reference |
| Chlorpromazine | - | - | nih.gov |
| Fluphenazine | - | - | nih.gov |
| Thioridazine | - | - | nih.gov |
| Trifluoperazine | - | - | nih.gov |
Note: This table provides a comparative overview of the dopamine receptor affinities of well-known phenothiazine drugs. The specific binding profile of this compound has not been reported.
Modulation of Serotonergic Signaling Pathways
Currently, there is a lack of specific research data on the interaction of this compound with serotonergic signaling pathways. Phenothiazines as a class are known to interact with various neurotransmitter systems, but the specific affinity and functional activity of this particular derivative at serotonin receptors have not been detailed in available scientific literature.
Assessment of Antipsychotic-like Effects
The antipsychotic potential of many phenothiazine compounds is linked to their antagonism of dopamine receptors. However, specific in vivo studies or clinical assessments evaluating the antipsychotic-like effects of this compound have not been identified in the current body of scientific literature. Therefore, no data is available to be presented in this section.
Cholinesterase Modulatory Properties
Some promising, albeit not definitively confirmed, evidence suggests that this compound may possess cholinesterase modulatory properties. A study on novel phenothiazine derivatives identified a "compound 10" as having significant activity in this area. This compound was shown to modulate cholinesterase activity in liver cancer cell lines and significantly inhibit it in zebrafish. researchgate.net While the exact structure of "compound 10" was not explicitly stated to be this compound in the available abstract, the context of the synthesis of novel derivatives suggests this possibility. Phenothiazines can be engineered to be potent cholinesterase inhibitors, a property of interest in the context of Alzheimer's disease treatment. tandfonline.com
Table 1: Investigated Cholinesterase Modulatory Effects of a Putative this compound (Compound 10)
| System | Effect on Cholinesterase Activity | Reference |
|---|---|---|
| Zebrafish | Significant inhibition | researchgate.net |
| Liver Cancer Cells | Modulation | researchgate.net |
Note: The identity of "compound 10" as this compound is inferred and not definitively confirmed in the source.
Anti-inflammatory Research
There is currently no specific research available on the anti-inflammatory properties of this compound. While other molecules containing an allyl group, such as allyl isothiocyanate, have been investigated for their effects on inflammation, these findings cannot be directly extrapolated to the target compound.
Neuroprotective Effects
Specific studies detailing the neuroprotective effects of this compound are not present in the current scientific literature.
Influence on Oxidative Stress Pathways through Redox Reactions
No direct research has been found regarding the influence of this compound on oxidative stress pathways through redox reactions. While some phenothiazine derivatives have been shown to possess antioxidant properties, specific data for this compound is unavailable. researchgate.net
Reduction of Oxidative Stress-Induced Cellular Damage
There is no specific information available on the ability of this compound to reduce oxidative stress-induced cellular damage.
Anticancer and Cytotoxic Activity Assessments
Despite the interest in phenothiazine derivatives for cancer research, a thorough review of published scientific literature reveals a significant gap in the specific investigation of This compound . While the broader class of phenothiazines has been the subject of numerous studies, this particular analogue remains largely uncharacterized in the context of oncology. The following sections detail the lack of specific research findings for this compound across various parameters of anticancer activity.
Inhibition of Cancer Cell Proliferation
There is currently no publicly available scientific data detailing the inhibitory effects of This compound on the proliferation of cancer cell lines. While studies have been conducted on other 2-chloro-10H-phenothiazine derivatives, the specific contribution of the 10-allyl substituent to cytotoxic activity has not been documented. For context, research on related compounds has shown that the nature of the substituent at the 10-position of the phenothiazine ring can influence antitumor activity. For example, studies on a series of 10-[n-(phthalimido)alkyl]-2-substituted-10H-phenothiazines have indicated that variations in the alkyl chain length at this position affect the 50% tissue culture infective dose (TCID50) against HEp-2 tumor cells. nih.gov However, without direct experimental evidence for the 10-allyl derivative, any potential antiproliferative activity remains speculative.
Induction of Apoptosis in Various Cancer Cell Lines
The ability to induce programmed cell death, or apoptosis, is a hallmark of many effective anticancer agents. The scientific literature, however, lacks any studies specifically investigating the pro-apoptotic potential of This compound in any cancer cell line. While other phenothiazine derivatives, such as chlorpromazine and trifluoperazine, have been shown to induce apoptosis in V79 cells, these findings cannot be directly extrapolated to the 10-allyl-2-chloro analogue. nih.gov Research on novel phenothiazine conjugates has also demonstrated pro-apoptotic effects and the ability to induce early apoptosis in cell lines like HCT-116 and MDA-MB231, but these studies did not include the specific compound of interest. nih.gov
Mechanisms of Cell Cycle Arrest
Cell cycle arrest is another critical mechanism through which anticancer compounds can exert their effects. There is no available research that has examined the influence of This compound on the cell cycle of cancer cells. Studies on other phenothiazine derivatives have reported the ability to induce cell cycle arrest at different phases. For instance, some novel phenothiazine derivatives have been shown to cause cell cycle arrest at the G0-G1 or G2/M phase in HCT-116 cells. nih.govnih.gov Another phenothiazine derivative, 10H-3,6-diazaphenothiazine, was found to induce G2/M phase cell cycle arrest in A2780 ovarian cancer cells. nih.govdovepress.com Without specific investigation, it is unknown whether This compound shares these properties.
Modulation of Critical Cancer-Promoting Signaling Pathways (e.g., PI3K/AKT, mTOR, FOXO)
The modulation of key signaling pathways that are frequently dysregulated in cancer is a significant area of pharmacological research. There is no evidence in the scientific literature to suggest that This compound has been evaluated for its effects on pathways such as PI3K/AKT, mTOR, or FOXO. The broader class of phenothiazines has been shown to interact with various signaling cascades, with some derivatives reported to inhibit the PI3K/mTOR pathway. nih.gov However, the specific activity of the 10-allyl-2-chloro derivative in this context has not been determined.
Angiogenesis Suppression
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. There are no published studies on the potential anti-angiogenic properties of This compound . While other chlorinated heterocyclic compounds, such as chlorinated benzothiadiazines, have been investigated for their ability to inhibit angiogenesis by suppressing VEGFR2 phosphorylation, this research does not extend to the phenothiazine class. nih.gov
Reversal of Multidrug Resistance in Neoplastic Cells
The development of multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. Certain phenothiazine derivatives have been investigated for their ability to reverse MDR, often by inhibiting the function of P-glycoprotein. nih.gov However, there is no specific data on the activity of This compound in reversing multidrug resistance in neoplastic cells. Studies on other N10-substituted phenoxazines with a 2-chloro substitution have shown potential in modulating MDR, suggesting that this structural motif could be of interest, but specific data for the target compound is absent. nih.gov
Evaluation in Different Cancer Models (e.g., Breast Cancer, Hepatocellular Carcinoma, Glioblastoma, Melanoma)
The phenothiazine scaffold is recognized for its anticancer properties, which are often linked to its ability to induce apoptosis, disrupt the cell cycle, and inhibit cancer stem cell behavior. researchgate.net The substitution pattern on the phenothiazine ring significantly influences this activity.
While specific studies evaluating this compound against breast cancer, hepatocellular carcinoma, glioblastoma, or melanoma are not prominent in available research, studies on analogous compounds provide valuable insights. For instance, research on chalcone-based phenothiazine derivatives has demonstrated notable activity against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines. chemrxiv.org In one study, certain chalcone (B49325) derivatives incorporating a phenothiazine core were synthesized and evaluated for their cytotoxic effects. chemrxiv.org The results showed that some of these compounds were particularly effective against HepG-2 and MCF-7 cells, with IC₅₀ values indicating significant potency. chemrxiv.org For example, compounds identified as 4b and 4k in the study were the most effective against HepG-2, with IC₅₀ values of 7.14 µg/mL and 7.61 µg/mL, respectively. chemrxiv.org The same compounds, 4k and 4b, also showed good efficacy against the MCF-7 breast cancer cell line, with IC₅₀ values of 12 µg/mL and 13.8 µg/mL, respectively. chemrxiv.org
This suggests that phenothiazine derivatives, including those with halogen substitutions, can be potent anticancer agents. The anticancer effects are often attributed to the ability of these compounds to induce apoptosis and disrupt the cell cycle. For example, some derivatives have been shown to cause cell cycle arrest in the G1 phase.
Table 1: Cytotoxic Activity of Selected Chalcone-Based Phenothiazine Derivatives This table presents data for structurally related compounds to provide context for the potential activity of this compound.
| Compound Identifier | Cancer Cell Line | IC₅₀ (µg/mL) chemrxiv.org |
|---|---|---|
| 4b | Hepatocellular Carcinoma (HepG-2) | 7.14 |
| 4k | Hepatocellular Carcinoma (HepG-2) | 7.61 |
| 4k | Breast Cancer (MCF-7) | 12.0 |
| 4b | Breast Cancer (MCF-7) | 13.8 |
Regarding glioblastoma, the ability of psychiatric drugs like phenothiazines to penetrate the blood-brain barrier makes them attractive candidates for repurposing. researchgate.net Numerous anticancer mechanisms have been attributed to phenothiazines that could be relevant to brain tumors, including the disruption of calcium signaling, inhibition of mitochondrial enzymes, and interference with key signaling pathways like MAPK/ERK and AKT/PI3K. researchgate.net
Potential as Adjuvants in Combination Therapies
A significant area of interest in phenothiazine research is their potential to overcome multidrug resistance (MDR) in cancer cells. The phenothiazine core has been investigated for its ability to reverse drug resistance, making it a candidate for use in combination with conventional chemotherapy. nih.gov
For example, studies on doxorubicin-resistant colon cancer cells have investigated the effects of combining phenothiazine derivatives with other agents, such as statins. researchgate.net These combinations were found to increase the cytotoxicity of doxorubicin (B1662922) and its intracellular accumulation. researchgate.net The mechanism appeared to involve the reduced expression of the ABCB1 (P-glycoprotein) transporter, a key protein in drug efflux and a major cause of MDR. researchgate.net This suggests that compounds like this compound could potentially act as chemosensitizers, restoring or enhancing the efficacy of standard anticancer drugs.
Antioxidant Activity
Phenothiazine and its derivatives are known to possess antioxidant properties, which are of significant interest due to the role of oxidative stress in numerous diseases. nih.gov The antioxidant capacity is generally attributed to the core chemical structure of phenothiazine. nih.gov
Role of Redox Properties in Antioxidant Mechanisms
The antioxidant activity of phenothiazines is fundamentally linked to their redox properties. The phenothiazine nucleus, with its electron-rich sulfur and nitrogen heteroatoms, can readily undergo oxidation, allowing it to neutralize reactive oxygen species (ROS). nih.govscholarsresearchlibrary.com The process involves the transfer of a hydrogen atom or an electron to a free radical, thereby stabilizing it. chemrxiv.org The feature of covalently bound sulfur in the structure is its high oxidizability, which can occur in several stages. nih.gov
The redox potential of the phenothiazine core can be finely tuned through molecular engineering, such as by adding different functional groups to the nitrogen atom or the aromatic rings. nih.gov These modifications can alter the electron density of the molecule and, consequently, its ability to act as an antioxidant. Studies using voltammetry to investigate the electroreduction of oxygen in the presence of phenothiazine derivatives have confirmed their antioxidant activity by demonstrating their interaction with oxygen and its radicals. researchgate.net
Free Radical Scavenging Potential
Phenothiazines have demonstrated significant potential as free radical scavengers. They have been shown to effectively scavenge various radicals, including the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and hydrogen peroxide (H₂O₂). chemrxiv.orgscholarsresearchlibrary.com The scavenging ability is often dose-dependent. nih.gov
The addition of functional groups can significantly enhance the antiradical properties of phenothiazine derivatives. nih.gov For instance, studies on phenothiazine-aryl amine conjugates have shown potent DPPH radical scavenging activity, with some derivatives exhibiting IC₅₀ values comparable to the standard antioxidant butylated hydroxyanisole (BHA). tandfonline.com The presence of electron-donating groups on the phenyl ring attached to the phenothiazine core has been found to enhance this antioxidant activity.
Table 2: DPPH Radical Scavenging Activity of Selected Phenothiazine Analogues This table presents IC₅₀ values for related compounds to illustrate the free-radical scavenging potential of the phenothiazine class.
| Compound Identifier | IC₅₀ (µM) tandfonline.com |
|---|---|
| 5a | 12 |
| 5b | 13 |
| 5c | 14 |
| 5d | 15 |
| 5e | 10 |
| BHA (Standard) | 11 |
Antiviral Properties (Contextual to Phenothiazine Derivatives)
The broader class of phenothiazine derivatives has been reported to possess a variety of pharmacological properties, including antiviral activity. While specific data on this compound is scarce, related heterocyclic structures show promise. For example, phenoxazine-based nucleoside derivatives, which are structurally similar to phenothiazines, have been shown to be effective against the replication of both DNA and RNA viruses, including varicella-zoster virus (VZV) and tick-borne encephalitis virus (TBEV). One such compound proved to be a potent inhibitor of VZV replication with an EC₅₀ value of 0.06 µM against the wild-type virus. This suggests that the core heterocyclic system is a viable scaffold for the development of antiviral agents.
Antitubercular Activity (Contextual to Phenothiazine Derivatives)
Several phenothiazine derivatives have demonstrated significant activity against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. researchgate.nettandfonline.com Some phenothiazines, such as thioridazine and trifluoperazine, have shown potent antitubercular effects, including against multidrug-resistant (MDR) strains. tandfonline.com
The mechanism of this action is believed to involve the inhibition of the type II NADH:quinone oxidoreductase (Ndh), a crucial enzyme in the respiratory chain of Mtb. chemrxiv.orgtandfonline.com Inhibition of Ndh disrupts the cell's energy metabolism, leading to a bactericidal effect. chemrxiv.orgtandfonline.com The structure-activity relationship appears to be important, with studies indicating that a trifluoromethyl group at the 2-position and a methylpiperazinylpropyl group at the 10-position can confer potent antitubercular activity. researchgate.net For example, trifluoperazine has a minimum inhibitory concentration (MIC) of 5 µg/ml against Mtb, while chlorpromazine has a higher MIC of 20 µg/ml. researchgate.net This established antitubercular profile warrants further investigation into novel derivatives like this compound.
Other Reported Biological Activities of Related Phenothiazine Scaffolds
The tricyclic core of phenothiazine is a versatile template, and modifications at various positions have led to the discovery of compounds with a diverse range of biological activities. The presence of a chlorine atom at the 2-position and an allyl group at the 10-position in this compound suggests a potential for multiple pharmacological effects, drawing from the known properties of similarly substituted phenothiazines.
Research into the broader phenothiazine family has revealed significant potential in several therapeutic areas. Notably, the introduction of an electron-withdrawing group, such as chlorine, at the C-2 position of the phenothiazine ring has been shown to be a critical determinant for neuroleptic activity. if-pan.krakow.plslideshare.net This substitution pattern is a hallmark of many clinically used antipsychotic drugs. The nature of the substituent at the N-10 position also plays a crucial role in defining the pharmacological profile. if-pan.krakow.pl
Beyond their well-established use in psychiatry, phenothiazine derivatives have demonstrated a remarkable breadth of other biological effects, including antimicrobial, anticancer, and antiviral activities. These properties are often linked to the ability of the phenothiazine ring system to interact with various biological targets.
Antimicrobial and Antiviral Activities
Phenothiazine derivatives have been investigated for their potential to combat microbial and viral infections. Their mechanism of action in this context is often attributed to their ability to interfere with cellular processes essential for the survival and proliferation of pathogens. For instance, some phenothiazines have been shown to disrupt bacterial cell membranes and inhibit efflux pumps, which are mechanisms that bacteria use to expel antibiotics.
In the realm of virology, certain phenothiazine compounds have exhibited inhibitory effects against a range of viruses. The proposed mechanisms for this antiviral action include the inhibition of viral entry into host cells and interference with viral replication processes.
Anticancer Properties
A growing body of research has highlighted the anticancer potential of the phenothiazine scaffold. Studies have shown that some derivatives can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. The antitumor activity of phenothiazines has been linked to various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival. frontiersin.org For example, some phenothiazine-related compounds have shown activity against HEp-2 tumor cells. nih.gov The substitution at the C-2 position and the nature of the side chain at the N-10 position have been shown to influence the antitumor potency of these compounds. nih.gov
Neuroleptic and Other CNS Activities
The most well-documented pharmacological effect of many phenothiazine derivatives is their neuroleptic or antipsychotic activity. This is primarily attributed to their ability to act as antagonists at dopamine receptors in the brain. slideshare.net The structural features of this compound, specifically the 2-chloro substitution, are consistent with those known to confer potent neuroleptic activity. if-pan.krakow.pl The length and nature of the side chain at the N-10 position are also critical for this activity, with a three-carbon chain often being optimal for neuroleptic effects. slideshare.netslideshare.net
The table below summarizes the diverse biological activities reported for various phenothiazine scaffolds, providing a comparative overview of their potential therapeutic applications.
| Biological Activity | Related Phenothiazine Scaffolds | Key Research Findings |
| Antimicrobial | 2-chlorophenothiazine (B30676) derivatives | Some compounds have been screened for their in vitro antibacterial activities. nih.gov |
| Anticancer | 2-substituted-10H-phenothiazines | The substitution at the C-2 position and the length of the aliphatic side chain at the N-10 position can affect anti-tumor activity. nih.gov |
| Neuroleptic | 2-chloro-phenothiazine derivatives | The presence of an electron-withdrawing group at the 2-position and a three-carbon side chain at the 10-position are important for neuroleptic activity. if-pan.krakow.plslideshare.netslideshare.net |
Molecular Mechanisms of Action and Structure Activity Relationships Sar
Molecular Target Identification and Characterization
While direct experimental data for 10-Allyl-2-chloro-10H-phenothiazine is not extensively available, the known targets of the broader phenothiazine (B1677639) class offer significant insights into its likely molecular interactions.
Phenothiazines are well-established antagonists of dopamine (B1211576) receptors, particularly the D2 subtype, which is a cornerstone of their antipsychotic effects pnas.orgresearchgate.netiiarjournals.orgdrugs.comresearchopenworld.com. The interaction is believed to involve the phenothiazine molecule mimicking the conformation of dopamine, thereby blocking the receptor and attenuating dopaminergic neurotransmission nih.gov. The chlorine atom at the 2-position of the phenothiazine ring in this compound is an electron-withdrawing group, a feature known to enhance the antipsychotic potency of phenothiazine derivatives, likely by increasing their affinity for dopamine receptors pnas.org.
Beyond dopamine receptors, phenothiazines have been shown to interact with a variety of other receptors, including adrenergic, serotonergic, histaminergic, and muscarinic cholinergic receptors iiarjournals.orgresearchgate.net. This promiscuity in receptor binding contributes to the broad pharmacological profile and some of the side effects associated with this class of compounds.
Furthermore, some phenothiazine derivatives have been identified as inhibitors of cholinesterases, particularly butyrylcholinesterase (BChE) nih.govnuph.edu.uanih.govnih.gov. This inhibition is influenced by the physicochemical properties of the molecule, such as lipophilicity and molecular volume nih.gov. The N-10 substituent plays a crucial role in this interaction, suggesting that the allyl group in this compound would be a key determinant of any potential cholinesterase inhibitory activity.
The phenothiazine nucleus is redox-active and can undergo oxidation to form a stable cation radical nih.gov. This property is central to their metabolism and has been explored in applications such as redox indicators and in the development of redox flow batteries. The electrochemical oxidation of phenothiazines typically proceeds through a one-electron transfer to form a radical cation nih.gov. The stability of this radical is influenced by the substituents on the phenothiazine core.
The presence of the electron-withdrawing chlorine atom at position 2 would be expected to modulate the redox potential of the phenothiazine ring in this compound. While the precise biological implications of this redox cycling for this specific molecule are not elucidated, the generation of reactive oxygen species (ROS) through such processes can contribute to both therapeutic and toxicological effects observed with some phenothiazine derivatives.
Structural Determinants of Pharmacological Efficacy
The substituent at the N-10 position of the phenothiazine ring is a critical determinant of its pharmacological properties. The nature of this substituent influences the molecule's conformation, lipophilicity, and interaction with biological targets. While many clinically used phenothiazines possess a three-carbon chain with a terminal amine at this position, the presence of an allyl group (a three-carbon chain with a double bond) in this compound introduces a degree of conformational rigidity and alters the electronic properties compared to a saturated alkyl chain.
Substitution at the 2-position of the phenothiazine ring is a well-established strategy for modulating antipsychotic activity. The presence of an electron-withdrawing group, such as chlorine, is crucial for potent neuroleptic action if-pan.krakow.pl. The chlorine atom is thought to enhance the affinity for dopamine receptors by promoting a conformation that better mimics dopamine pnas.org. This is a key feature contributing to the potential antipsychotic properties of this compound. The chlorine atom also influences the redox potential of the phenothiazine ring system, which may have implications for its metabolism and potential for inducing oxidative stress.
Research on various N-10 substituted phenothiazines has shown that modifications at this position can significantly alter the spectrum of activity, leading to compounds with antihistaminic, antiemetic, or even antitumor properties nih.govnih.gov. Therefore, while the foundational activity of this compound is likely rooted in dopamine receptor modulation due to its 2-chloro-phenothiazine core, the N-10 allyl group could introduce novel activities or a unique selectivity profile.
Computational and Theoretical Approaches in SAR Studies
Computational and theoretical methods are invaluable for elucidating the structure-activity relationships of drug candidates. These approaches allow for the investigation of molecular properties and interactions that govern a compound's biological effects, thereby guiding the design of more potent and selective therapeutic agents.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for understanding the potential biological targets of a compound and the specific interactions that stabilize the ligand-receptor complex.
While specific molecular docking studies on this compound are not extensively reported in the literature, research on analogous phenothiazine derivatives offers insights into its likely targets and binding modes. Phenothiazines are known to interact with a variety of receptors, with dopamine and cholinesterase receptors being prominent examples. acs.org For instance, studies on similar compounds have explored their binding affinity with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases. acs.org
A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and docking it into the active site of a target protein. The results would be evaluated based on the predicted binding energy and the specific amino acid residues involved in the interaction. The presence of the chloro group at the 2-position and the allyl group at the 10-position would be expected to influence these interactions through steric and electronic effects. The electron-withdrawing nature of the chlorine atom can enhance the antipsychotic activity of phenothiazine derivatives. slideshare.net
Table 1: Illustrative Molecular Docking Results for a Phenothiazine Derivative with Acetylcholinesterase (AChE)
| Parameter | Value |
| Target Protein | Acetylcholinesterase (PDB ID: 4BDT) |
| Binding Energy (kcal/mol) | -9.5 |
| Interacting Residues | TYR72, ASP74, TRP286, TYR337, HIS447 |
| Type of Interactions | Pi-Alkyl, Pi-Sigma, Hydrogen Bonds |
Note: This table is illustrative and based on typical findings for phenothiazine derivatives, not specific experimental data for this compound.
Quantum chemical calculations provide detailed information about the electronic structure of a molecule. Descriptors such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Table 2: Illustrative Quantum Chemical Descriptors for a Phenothiazine Derivative
| Descriptor | Calculated Value (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
| Dipole Moment (Debye) | 2.5 |
Note: This table presents hypothetical data based on calculations for similar phenothiazine structures and serves as an example of the outputs from such studies.
In silico screening involves the use of computational methods to screen large libraries of compounds for potential biological activity. This can be achieved through pharmacophore modeling, quantitative structure-activity relationship (QSAR) studies, and other predictive modeling techniques. nih.gov These methods help in prioritizing compounds for further experimental testing.
Phenothiazine derivatives have been the subject of in silico screening for various therapeutic areas, including anticancer and anti-prion activities. acs.orgnih.gov For example, a pharmacophore model based on known anti-prion molecules was used to screen for new phenothiazine derivatives with potential efficacy against prion diseases. nih.gov Similarly, QSAR models have been developed to correlate the structural features of phenothiazines with their antipsychotic activity.
An in silico screening of this compound could involve generating a 3D model of the molecule and comparing its structural and electronic features to those of known active compounds in various biological assays. Predictive models could then be used to estimate its potential activity against different targets. The combination of the chloro and allyl substituents would be key descriptors in such a model.
Advanced Research Directions and Future Therapeutic Prospects
Rational Design and Synthesis of Novel 10-Allyl-2-chloro-10H-phenothiazine Analogues and Hybrids
The synthesis of this compound and its derivatives is a critical step in exploring their potential. A foundational method for creating the core phenothiazine (B1677639) structure involves the reaction of a substituted aminobenzenethiol with a reactive halonitrobenzene. nih.gov A direct synthesis for 10-allyl-10H-phenothiazine has been described, which involves dissolving 10H-phenothiazine in dimethylformamide (DMF), followed by the addition of sodium hydride and allyl bromide. researchgate.net This core structure can then be further functionalized. For instance, the introduction of a carbaldehyde group at the 3-position can be achieved through a Vilsmeier-Haack reaction using phosphorus oxychloride and DMF. researchgate.net
Building upon this synthetic versatility, researchers are actively engaged in the rational design of novel analogues and hybrids to enhance specific properties. The structure-activity relationship (SAR) of phenothiazine derivatives is a key guiding principle in this endeavor. For instance, substitutions at the 2-position of the phenothiazine ring are known to significantly influence antipsychotic activity, with electron-withdrawing groups generally increasing potency. nih.gov
The creation of hybrid molecules, where the this compound scaffold is combined with other pharmacologically active moieties, is a promising strategy. A notable example is the synthesis of phenothiazine-1,2,3-triazole hybrids, which have demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov This approach, known as molecular hybridization, aims to create new chemical entities with improved efficacy and potentially novel mechanisms of action. nih.gov The synthesis of such hybrids often employs "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. nih.gov
Optimization of Pharmacological Profiles for Enhanced Potency and Reduced Off-Target Effects
A major focus of current research is the optimization of the pharmacological profile of this compound derivatives to maximize their therapeutic potential while minimizing undesirable side effects. The inherent polypharmacology of phenothiazines, meaning they can interact with multiple targets, is a double-edged sword. nih.gov While it can be beneficial for certain complex diseases, it also increases the risk of off-target effects.
Structure-activity relationship (SAR) studies are instrumental in this optimization process. For example, research on promethazine (B1679618) derivatives as ferroptosis inhibitors revealed that specific modifications could dramatically enhance potency. nih.gov These studies provide a roadmap for rationally designing analogues of this compound with improved activity against specific biological targets.
Key structural features that are often manipulated include the nature of the substituent at the 2-position of the phenothiazine ring and the length and composition of the side chain at the 10-position. The introduction of different functional groups can influence the compound's lipophilicity, electronic properties, and steric interactions with its biological targets, thereby modulating its potency and selectivity. For instance, the introduction of a trifluoromethyl group at the 2-position of the phenothiazine ring has been shown to result in potent antitumor activity. nih.gov
Strategies for Overcoming Biological Barriers and Enhancing Drug Delivery
The effective delivery of this compound to its target site within the body is a significant hurdle that researchers are actively working to overcome. Biological barriers, such as the blood-brain barrier (BBB), can prevent drugs from reaching their intended site of action, thereby limiting their therapeutic efficacy.
Nanotechnology-based drug delivery systems have emerged as a promising solution. mdpi.com Various types of nanocarriers, including micelles, nanospheres, and lipid-based nanoparticles, are being explored for the delivery of phenothiazine derivatives. researchgate.netnuvisan.comresearchgate.net These nanoparticles can encapsulate the drug, protecting it from degradation in the bloodstream and facilitating its transport across biological membranes.
For instance, studies have shown that micelles and nanospheres made from PLA-based polymers can effectively deliver phenothiazine derivatives to cancer cells, with micelles demonstrating higher drug-loading properties and cytotoxic activity. researchgate.netnuvisan.com Lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are particularly attractive for brain-targeted drug delivery due to their biocompatibility and ability to cross the BBB. researchgate.netnih.govdrugfuture.com Encapsulating drugs like chlorpromazine (B137089) in PEGylated PLGA nanoparticles has been shown to prevent their accumulation in the brain, which could reduce central nervous system side effects while retaining their therapeutic activity in other parts of the body. acs.org Furthermore, the surface of these nanoparticles can be modified with specific ligands to actively target them to diseased cells or tissues, further enhancing their therapeutic index. mdpi.com
Investigation of this compound in Drug Repurposing Initiatives
Drug repurposing, the process of finding new therapeutic uses for existing drugs, offers a faster and more cost-effective route to new treatments. nih.gov Given that this compound is an impurity of the well-established drug chlorpromazine, it and other phenothiazine derivatives are prime candidates for such initiatives. pharmaffiliates.comnih.gov
A significant area of investigation is the repurposing of phenothiazines for cancer therapy. nih.govnih.gov Studies have shown that chlorpromazine and its derivatives can inhibit the growth of various cancer cells, including colorectal and triple-negative breast cancer. nih.govnih.gov The anticancer mechanisms of phenothiazines are multifaceted and appear to involve the induction of apoptosis (programmed cell death), cell cycle arrest, and autophagy. nih.govnih.gov
One of the key mechanisms underlying the anticancer effects of phenothiazines is their ability to sensitize cancer cells to injury by altering the properties of the cell membrane and inhibiting annexin-mediated membrane repair. rsc.org They have also been shown to act as efflux pump inhibitors, which can help to overcome multidrug resistance in cancer cells. researchgate.net The exploration of this compound and its analogues within these repurposing programs holds significant promise for the development of novel anticancer therapies.
Integration of High-Throughput Screening and Omics Technologies in Mechanistic Research
To accelerate the discovery of new therapeutic applications and to gain a deeper understanding of the mechanisms of action of this compound and its derivatives, researchers are increasingly turning to high-throughput screening (HTS) and "omics" technologies.
HTS allows for the rapid screening of large libraries of compounds against specific biological targets, enabling the identification of new lead compounds and novel therapeutic targets. nih.govnih.gov The screening of phenothiazine libraries has already led to the identification of compounds with potential anticancer and cholinesterase modulatory activities. researchgate.net In silico screening and molecular docking studies can further refine the selection of candidates for experimental testing. nih.gov
Omics technologies, such as genomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes that occur in cells upon treatment with a drug. These technologies are invaluable for elucidating the complex mechanisms of action of polypharmacological drugs like phenothiazines. For example, quantitative proteomics can identify the proteins and signaling pathways that are modulated by a compound, offering insights into its therapeutic effects and potential side effects. nih.gov The integration of HTS and omics technologies is expected to significantly advance our understanding of this compound and pave the way for its rational development as a therapeutic agent.
Potential Applications Beyond Medicinal Chemistry (e.g., Dyes, Sensors)
The unique photophysical and electrochemical properties of the phenothiazine scaffold have opened up avenues for its application beyond the realm of medicinal chemistry. The electron-rich nature of the phenothiazine ring makes it an excellent electron donor, a property that is being exploited in the development of organic electronics. researchgate.nettandfonline.com
Furthermore, the ability of phenothiazines to undergo reversible redox reactions makes them suitable for use in electrochemical sensors. nih.gov Thin films of electropolymerized phenothiazine derivatives have been used to create sensors for the detection of various analytes. A recently developed molecular probe based on a phenothiazine-pyridine hybrid demonstrated high sensitivity for the detection of hypochlorite (B82951) and picric acid. researchgate.net These non-medicinal applications highlight the versatility of the phenothiazine scaffold and suggest a bright future for this compound and its derivatives in the field of materials science.
Q & A
Q. What are the standard synthetic protocols for preparing 10-Allyl-2-chloro-10H-phenothiazine, and how are intermediates characterized?
The synthesis typically involves functionalizing the phenothiazine core via alkylation or nucleophilic substitution. For example, allylation of 2-chloro-10H-phenothiazine can be achieved using allyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Intermediates are characterized using ¹H/¹³C NMR to confirm regioselectivity and high-resolution mass spectrometry (HRMS) to verify molecular weight. Column chromatography (silica gel, hexane/EtOAc gradient) is commonly employed for purification .
Q. Which analytical techniques are critical for confirming the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation, with refinement using programs like SHELXL . Complementary techniques include FT-IR (to identify functional groups like C-Cl and allyl C=C) and differential scanning calorimetry (DSC) to assess thermal stability. NMR chemical shifts (e.g., allyl protons at δ ~5.2 ppm) provide additional validation .
Q. How does the solubility profile of this compound influence experimental design in biological assays?
The compound’s limited aqueous solubility (common in phenothiazines) necessitates solvent optimization. Dimethyl sulfoxide (DMSO) is often used for stock solutions, with final concentrations kept ≤0.1% to avoid cytotoxicity. Solubility in organic solvents (e.g., CHCl₃, THF) should be confirmed via UV-Vis spectroscopy at λ_max ~254 nm .
Advanced Research Questions
Q. What challenges arise in optimizing reaction conditions for allylation of 2-chloro-10H-phenothiazine, and how are they mitigated?
Key challenges include competing side reactions (e.g., over-alkylation) and low yields due to steric hindrance . Strategies include:
Q. How can researchers resolve contradictions in reported crystallographic data for phenothiazine derivatives?
Discrepancies in bond angles or torsion angles (e.g., C-S-C in the central ring) may arise from polymorphism or experimental resolution limits . Solutions include:
- Cross-validating data with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level).
- Reanalyzing raw diffraction data using updated software (e.g., ORTEP-III for thermal ellipsoid visualization) .
Q. What methodologies are recommended for computational modeling of this compound’s electronic properties?
- Perform frontier molecular orbital (FMO) analysis using Gaussian or ORCA to predict reactivity (HOMO-LUMO gap).
- Simulate UV-Vis spectra via time-dependent DFT (TD-DFT) and compare with experimental data.
- Validate electrostatic potential maps using Multiwfn to identify nucleophilic/electrophilic sites .
Q. How can researchers assess the compound’s interaction with biological targets (e.g., tubulin or HDACs) while minimizing assay artifacts?
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements (K_d).
- Conduct dose-response assays with positive controls (e.g., colchicine for tubulin) to validate specificity.
- Rule out aggregation-based false positives via dynamic light scattering (DLS) .
Q. What strategies address oxidative instability of the allyl group in this compound during long-term storage?
- Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation.
- Add stabilizing agents like butylated hydroxytoluene (BHT) at 0.01–0.1% w/v.
- Periodically assess purity via HPLC-UV (C18 column, acetonitrile/water mobile phase) .
Data Contradiction & Reproducibility
Q. How should researchers interpret conflicting biological activity data across studies involving this compound?
Discrepancies may stem from cell line variability or differences in assay protocols . Mitigation steps:
Q. What frameworks ensure reproducibility in synthesizing and characterizing this compound across labs?
Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
